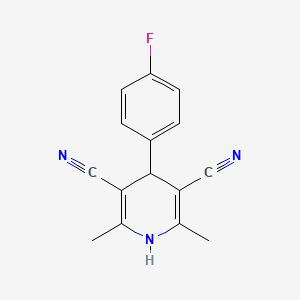

4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile

Description

Properties

CAS No. |

67439-00-3 |

|---|---|

Molecular Formula |

C15H12FN3 |

Molecular Weight |

253.27 g/mol |

IUPAC Name |

4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile |

InChI |

InChI=1S/C15H12FN3/c1-9-13(7-17)15(14(8-18)10(2)19-9)11-3-5-12(16)6-4-11/h3-6,15,19H,1-2H3 |

InChI Key |

WYWVNWSVMJRXEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C#N)C2=CC=C(C=C2)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-ketoester, and ammonium acetate in the presence of a suitable solvent. For this specific compound, the reaction involves:

- 4-Fluorobenzaldehyde

- Methyl acetoacetate

- Ammonium acetate

The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired dihydropyridine derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

- Oxidation : The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

- Reduction : The cyano groups can be reduced to amines under suitable conditions.

- Substitution : The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

- Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

- Substitution : Electrophilic aromatic substitution reactions can be carried out using reagents like nitrating agents (HNO₃/H₂SO₄) or halogenating agents (Br₂/FeBr₃).

- Oxidation : Formation of 4-(4-Fluorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile.

- Reduction : Formation of 4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-diamine.

- Substitution : Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the 1,4-dihydropyridine framework. Specifically, derivatives of 4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile have shown significant cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). These compounds exert their effects through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. In particular, certain derivatives demonstrated higher selectivity towards cancer cells compared to normal fibroblast cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Research indicates that it exhibits activity against a range of bacteria and fungi. The structure-activity relationship studies suggest that modifications in the fluorophenyl group can enhance its antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Emerging evidence suggests that derivatives of 1,4-dihydropyridines may possess neuroprotective effects. They have been studied for their potential to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . This application is particularly relevant in the context of conditions such as Alzheimer's disease.

Materials Science Applications

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Studies indicate that incorporating this compound into device architectures can improve charge transport properties and overall device efficiency .

Synthetic Intermediate

Versatile Building Block

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its reactivity allows for various transformations leading to the formation of other valuable compounds. For instance, it can be used in multi-component reactions to yield polyfunctionalized derivatives that are useful in drug discovery .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Anticancer Activity | Anticancer | Demonstrated significant cytotoxicity against HeLa and MCF-7 cells with minimal effect on normal cells. |

| Antimicrobial Properties | Antibacterial | Showed effectiveness against Staphylococcus aureus and Escherichia coli; structure modifications enhanced activity. |

| Neuroprotective Effects | Neuroprotection | Reduced oxidative stress in neuronal models; potential application in neurodegenerative disease treatment. |

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways involved in disease processes. For example, it may inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation. This inhibition can lead to changes in cellular functions and has potential therapeutic implications.

Comparison with Similar Compounds

Substituent Variations on the Aryl Ring

The 4-fluorophenyl group distinguishes this compound from analogs with other substituents:

- 4-Chlorophenyl analog (CAS 73257-49-5): Replacing fluorine with chlorine increases steric bulk and polarizability. The chlorophenyl derivative exhibits a molar mass of 335.78 g/mol and is classified as an irritant, similar to the fluorophenyl compound .

- 4-Methoxyphenyl analog (CAS 73257-47-3): The methoxy group is electron-donating, contrasting with fluorine’s electron-withdrawing effect. This derivative has a melting point of 173°C and a density of 1.164 g/cm³, indicating higher crystallinity compared to the fluorophenyl compound .

Table 1: Substituent Effects on Key Properties

Core Structure and Conformational Analysis

The 1,4-DHP ring adopts a flattened-boat conformation in many analogs, as observed in 4-(4-chlorophenyl)-1,4-DHP derivatives . This conformation enhances planarity, facilitating π-π stacking interactions in crystal structures. Computational studies (DFT) on similar compounds reveal that substituents like fluorine minimally distort the dihydropyridine ring but significantly affect charge distribution .

Functional Group Modifications

- Dicarbonitrile vs.

- Amide-Linked Derivatives: Compounds like 2,6-diamino-1-benzyl-4-(4-(methylthio)phenyl)-1,4-DHP-3,5-dicarbonitrile exhibit hydrogen-bonding capabilities via amide groups, which are absent in the fluorophenyl dicarbonitrile compound. This difference impacts solubility and target binding .

Table 2: Functional Group Impact on Bioactivity

Spectral and Computational Insights

- IR Spectroscopy : The nitrile stretching vibration (~2194 cm⁻¹) is consistent across dicarbonitrile derivatives (e.g., ), confirming functional group integrity .

- NMR Data : The 4-fluorophenyl group in compound 3f () shows distinct ¹H NMR signals at δ 7.47–7.49 ppm (Ar-H), while methoxyphenyl analogs () display downfield shifts due to electron-donating effects .

Biological Activity

4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile is a compound belonging to the dihydropyridine family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and structure-activity relationships.

- Molecular Formula : C15H12F N3

- Molecular Weight : 253.28 g/mol

- CAS Number : [not provided in search results]

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antimicrobial properties. The compound exhibits significant activity against various bacterial strains and has shown potential in inhibiting biofilm formation.

Antimicrobial Activity

Research indicates that this compound demonstrates considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several pathogens have been reported:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

| Pseudomonas aeruginosa | 0.30 |

The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Case Studies

- Inhibition of Biofilm Formation : A study evaluated the effect of this compound on biofilm formation by Staphylococcus epidermidis. The results indicated a reduction in biofilm biomass by approximately 60% at sub-MIC concentrations compared to control groups .

- Comparative Study with Antibiotics : In a comparative study against standard antibiotics such as gentamicin and fluconazole, the compound exhibited similar or superior antimicrobial effects against resistant strains of bacteria, suggesting its potential as an alternative therapeutic agent in treating infections caused by multidrug-resistant organisms .

Structure-Activity Relationship (SAR)

The biological activity of dihydropyridine derivatives is often influenced by their structural features. Modifications at specific positions on the pyridine ring can enhance or diminish activity:

- Position 4 Substituents : The presence of a fluorine atom at the para position significantly increases lipophilicity and membrane permeability.

- Methyl Groups : The dimethyl substitutions at positions 2 and 6 contribute to increased steric hindrance, which may enhance binding affinity to bacterial targets .

Q & A

Q. Basic

- H NMR : Singlet at δ 2.06 ppm (6H, CH), δ 4.47 ppm (1H, pyridine-H), and δ 9.58 ppm (1H, NH) .

- C NMR : Peaks at δ 18.3 ppm (CH), δ 40.7 ppm (pyridine-C), and δ 115–120 ppm (CN groups) .

- IR : Stretching vibrations at ~2200 cm (C≡N) and ~3300 cm (NH) .

- Elemental Analysis : Deviations < 0.3% from calculated C, H, N values confirm purity .

How do DFT and IRI computational studies elucidate the electronic structure and reactivity of this compound?

Q. Advanced

- DFT Calculations (B3LYP/6-311++G(d,p)): Predict HOMO-LUMO gaps (~4.2 eV), indicating charge-transfer potential. Electron-withdrawing fluorophenyl and cyano groups stabilize the LUMO, enhancing electrophilic reactivity .

- IRI (Interaction Region Indicator) Analysis : Visualizes weak intramolecular interactions (e.g., C–H···F) that stabilize the DHP ring conformation .

- Molecular Electrostatic Potential (MEP) : Highlights nucleophilic regions at the cyano groups and electrophilic zones near the fluorophenyl ring .

What strategies are employed to analyze structure-activity relationships (SAR) for dihydropyridine derivatives with varying substituents?

Q. Advanced

- Substituent Variation : Replace 4-fluorophenyl with chlorophenyl, methoxyphenyl, or heteroaromatic groups to assess effects on bioactivity (e.g., calcium channel blockade) .

- Pharmacophore Modeling : Identifies critical features (e.g., planar DHP ring, electron-withdrawing substituents) for binding to target proteins .

- In Silico Screening : Molecular docking (AutoDock Vina) evaluates binding affinities to receptors like L-type calcium channels, with ΔG values < -8 kcal/mol indicating strong interactions .

How can contradictions in reported biological activities of structurally similar DHP derivatives be resolved?

Q. Advanced

- Systematic SAR Studies : Compare derivatives with controlled substituent changes (e.g., 4-F vs. 4-Cl phenyl) under identical assay conditions .

- Crystallographic Data Correlation : Link bioactivity trends to conformational flexibility (e.g., DHP ring puckering) observed in X-ray structures .

- Meta-Analysis : Pool data from multiple studies to identify outliers caused by impurities or assay variability (e.g., IC ranges for calcium antagonism: 10 nM–1 µM) .

What crystallographic challenges arise in refining disordered solvent molecules or flexible substituents?

Q. Advanced

- Disorder Modeling : Split occupancy refinement for overlapping atoms (e.g., rotating fluorophenyl groups) with SHELXL’s PART instruction .

- Solvent Masking : Use SQUEEZE (PLATON) to remove diffuse solvent electron density from porous crystal structures .

- Thermal Motion Restraints : Apply SIMU/DELU restraints to ADPs for mobile methyl groups, ensuring reasonable displacement parameters .

What methods are used for oxidative aromatization of 1,4-dihydropyridines to pyridines, and how does this affect electronic properties?

Q. Basic

- Chemical Oxidation : Treat with ceric ammonium nitrate (CAN) in acetonitrile/water (80% yield), converting DHP to pyridine via two-electron oxidation .

- Spectroscopic Monitoring : Disappearance of NH (IR: ~3300 cm) and upfield shift of pyridine-H (H NMR: δ 8.2–8.5 ppm) confirm aromatization .

- Electronic Effects : Aromatization increases conjugation, reducing HOMO-LUMO gap by ~1.2 eV and enhancing conductivity in material science applications .

How do electron-withdrawing substituents (e.g., fluorine, cyano) influence the stability and reactivity of the DHP core?

Q. Advanced

- Stabilization : Fluorine’s inductive effect lowers electron density on the DHP ring, reducing susceptibility to oxidation .

- Reactivity : Cyano groups activate the 3,5-positions for nucleophilic substitution, enabling functionalization (e.g., amidation, esterification) .

- Computational Evidence : NBO analysis shows increased positive charge on the DHP ring (NPA charge: +0.12 e) with fluorophenyl substitution, enhancing electrophilicity .

What experimental designs are optimal for evaluating the biological activity of this compound in vitro?

Q. Advanced

- Assay Selection : Use patch-clamp electrophysiology for calcium channel blocking activity or MTT assays for cytotoxicity profiling .

- Control Compounds : Include nifedipine (calcium channel blocker) and verapamil (non-DHP blocker) to validate mechanism-specific effects .

- Dose-Response Curves : Fit data to Hill equations (, ) using nonlinear regression (GraphPad Prism) to quantify potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.